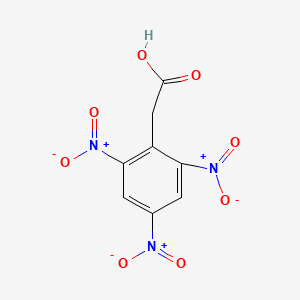

2-(2,4,6-trinitrophenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trinitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O8/c12-8(13)3-5-6(10(16)17)1-4(9(14)15)2-7(5)11(18)19/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECAHMOLCOTMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317189 | |

| Record name | 2,4,6-Trinitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77601-83-3 | |

| Record name | NSC312454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Polynitroaryl Systems Chemistry

Polynitroaryl compounds, characterized by an aromatic ring substituted with multiple nitro groups, are a cornerstone of energetic materials and dye chemistry. The presence of the electron-withdrawing nitro groups dramatically influences the electronic properties of the aromatic ring, rendering it highly electrophilic. 2-(2,4,6-Trinitrophenyl)acetic acid is a prime example of this class of molecules.

The trinitrophenyl moiety, also known as the picryl group, is a powerful electron-withdrawing system. This is due to the strong -I (inductive) and -M (mesomeric) effects of the three nitro groups. As a result, the methylene (B1212753) protons of the acetic acid side chain are significantly acidified, and the aromatic ring is highly susceptible to nucleophilic attack. This inherent reactivity places this compound as a valuable substrate for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.

The acidity of the parent compound, 2,4,6-trinitrophenol (picric acid), is remarkably high for a phenol (B47542) (pKa ≈ 0.38), rivaling that of some mineral acids. This is attributed to the extensive delocalization and stabilization of the negative charge in the corresponding phenoxide ion by the three nitro groups. acs.orgnih.gov It is therefore expected that this compound would also be a strong acid, with the electron-withdrawing nature of the picryl group enhancing the dissociation of the carboxylic acid proton.

Synthetic Methodologies and Mechanistic Investigations for 2 2,4,6 Trinitrophenyl Acetic Acid

Established Synthetic Routes to the Core Trinitrophenylacetic Acid Structure

The construction of the 2-(2,4,6-trinitrophenyl)acetic acid framework has been approached through several classical synthetic strategies. These methods primarily involve the formation of the carbon-carbon bond between the aromatic ring and the acetic acid side chain, or the elaboration of a pre-existing functional group on a trinitrophenyl precursor.

Alkylation Reactions of Trinitrophenyl Precursors

A prominent strategy for the synthesis of this compound involves the alkylation of a suitable trinitrophenyl precursor. The high electrophilicity of the aromatic ring in compounds such as 2,4,6-trinitrochlorobenzene (picryl chloride) makes it susceptible to nucleophilic attack. wikipedia.org

One of the most effective methods in this category is the malonic ester synthesis . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This classical approach allows for the introduction of a protected acetic acid moiety onto the trinitrophenyl ring. The general mechanism involves the deprotonation of a malonic ester, such as diethyl malonate, with a moderately strong base like sodium ethoxide to form a stabilized carbanion. libretexts.org This nucleophile then displaces a leaving group, typically a halide, from the trinitrophenyl precursor.

The reaction of picryl chloride with the enolate of diethyl malonate would yield diethyl 2-(2,4,6-trinitrophenyl)malonate. Subsequent acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, affording the desired this compound. masterorganicchemistry.comyoutube.com A key advantage of the malonic ester synthesis is the use of relatively mild bases due to the enhanced acidity of the α-hydrogens of the malonic ester, which are flanked by two carbonyl groups. organic-chemistry.orglibretexts.org

Table 1: Key Steps in the Malonic Ester Synthesis for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide | Sodio-malonic ester (enolate) |

| 2 | Nucleophilic Aromatic Substitution | Picryl chloride, Enolate from Step 1 | Diethyl 2-(2,4,6-trinitrophenyl)malonate |

| 3 | Hydrolysis and Decarboxylation | Aqueous acid (e.g., HCl), Heat | This compound |

This table outlines the general sequence of the malonic ester synthesis as applied to the target compound.

Carboxylation Strategies Employing Trinitrotoluene Derivatives

Direct carboxylation of the methyl group of 2,4,6-trinitrotoluene (B92697) (TNT) presents a more direct, albeit challenging, route to this compound. The methyl group of TNT is activated by the electron-withdrawing nitro groups, but its direct conversion to a carboxylic acid function requires specific and often harsh reaction conditions.

While standard laboratory methods for the direct carboxylation of the TNT side chain are not widely reported, studies on the degradation of TNT have provided insights into related transformations. For instance, the γ-radiolysis of aqueous TNT solutions under oxidizing conditions has been shown to produce 2,4,6-trinitrobenzoic acid, indicating that oxidation of the methyl group is a feasible pathway. dss.go.th This suggests that potent oxidizing agents could potentially be employed to achieve the desired carboxylation, although controlling the extent of oxidation to the carboxylic acid level without causing ring degradation would be a significant challenge.

Research into the reaction of TNT with CO2 plasma has also been conducted, though this primarily investigates ion-molecule reactions and fragmentation pathways rather than preparative scale synthesis.

Multi-Step Conversions from Related Nitroaromatic Compounds

The synthesis of this compound can also be envisioned through multi-step sequences starting from other readily available nitroaromatic compounds. These approaches typically involve the initial construction of a less nitrated phenylacetic acid derivative, followed by a carefully controlled nitration process.

For example, a synthetic pathway could commence with the nitration of phenylacetic acid itself. However, the nitration of an activated side chain-containing aromatic ring can be complex, often leading to a mixture of isomers and potential oxidation of the side chain. Stepwise nitration, with isolation and purification of intermediates at each stage, would be necessary to achieve the desired 2,4,6-trinitro substitution pattern.

Alternatively, one could start with a pre-functionalized nitrobenzene. For instance, the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) often proceeds through the nitration of 1,3,5-trichlorobenzene (B151690) to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination. redalyc.org A similar strategy involving the introduction of an acetic acid side chain onto a di- or trinitro-substituted benzene (B151609) ring through nucleophilic aromatic substitution or cross-coupling reactions could be a viable, albeit lengthy, approach. The synthesis of picric acid (2,4,6-trinitrophenol) from the nitration of materials like aspirin (B1665792) (acetylsalicylic acid) also demonstrates the feasibility of introducing nitro groups onto a pre-existing functionalized aromatic ring. dss.go.thcdc.gov

Novel Synthetic Approaches and Optimized Reaction Conditions

In recent years, there has been a significant drive towards developing more efficient, rapid, and environmentally benign synthetic methodologies in organic chemistry. These principles are being applied to the synthesis of nitroaromatic compounds, offering potential improvements over classical methods.

Microwave-Assisted Synthesis of Trinitrophenyl Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ajrconline.orgresearchgate.net The application of microwave irradiation to the synthesis of trinitrophenyl derivatives, including the precursors to this compound, could offer significant advantages. For instance, the nucleophilic aromatic substitution step in the malonic ester synthesis using picryl chloride could potentially be accelerated under microwave conditions.

Studies on the microwave-assisted synthesis of other heterocyclic and aromatic compounds, such as triazoles and triarylpyridines, have demonstrated dramatic reductions in reaction times, often from hours to minutes, with improved product yields. youtube.com For example, the synthesis of certain triazole derivatives was completed in 10 minutes under microwave irradiation, compared to 60 minutes with conventional heating. youtube.com Similar benefits could be anticipated for the synthesis of the trinitrophenylacetic acid core structure. The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of the synthesis. youtube.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Triazole Synthesis | 60 minutes | 10 minutes | Significant |

| Dihydropyridine Synthesis | 12 hours | 10 minutes | Significant |

Data adapted from studies on related heterocyclic syntheses, illustrating the potential benefits of microwave irradiation. youtube.com

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitroaromatic compounds. researchgate.netrsc.org This includes the use of less hazardous reagents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

In the context of synthesizing precursors to this compound, greener nitration methods are being explored. For example, the use of calcium nitrate (B79036) in acetic acid under microwave irradiation has been reported as a safer alternative to the traditional nitric acid/sulfuric acid mixture for the nitration of phenolic compounds. gordon.edu

Furthermore, photocatalytic methods are being developed for the selective transformation of nitroaromatic compounds. researchgate.net For instance, the photocatalytic reduction of nitrobenzenes to anilines has been achieved with high efficiency and selectivity using eosin (B541160) Y as a photocatalyst under green LED light irradiation. rsc.org While this is a reductive transformation, it highlights the potential of photocatalysis to effect selective reactions on the nitroaromatic core under mild, green conditions. The development of photocatalytic methods for C-C bond formation or functional group interconversion on highly nitrated aromatic systems remains an active area of research.

Catalytic Methodologies for Functionalization

While direct catalytic methods for the synthesis of this compound are not extensively documented in the literature, related catalytic functionalizations of the 2,4,6-trinitrotoluene (TNT) scaffold provide insights into potential synthetic routes. One such approach involves the oxidation of the methyl group of TNT. For instance, the oxidation of TNT can yield 2,4,6-trinitrobenzoic acid, a related compound, and in some cases, by-products like 2,4,6-trinitrobenzaldehyde (B1619841). researchgate.net

Fenton oxidation, utilizing a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has been shown to effectively degrade TNT. This process involves the oxidation of the methyl group, leading to the formation of 2,4,6-trinitrobenzoic acid and 1,3,5-trinitrobenzene (B165232) as intermediates. While the primary application of this method is for remediation, it demonstrates a chemical pathway for the functionalization of the methyl group on the trinitrophenyl ring.

Another catalytic approach involves the use of an ozone-oxygen mixture. This method has been employed for the oxidation of TNT to produce 2,4,6-trinitrobenzaldehyde and 2,4,6-trinitrobenzoic acid. researchgate.net The efficiency of these catalytic oxidations can be influenced by various parameters, as detailed in the table below.

Table 1: Parameters Influencing Catalytic Oxidation of TNT

| Parameter | Influence on Reaction |

|---|---|

| Catalyst | Different metal catalysts can influence product selectivity and yield. For example, in ozone-oxygen oxidation, the choice of catalyst can direct the reaction towards either the aldehyde or the carboxylic acid. researchgate.net |

| Solvent | The solvent system can affect the rate and outcome of the oxidation. researchgate.net |

| Temperature | Reaction temperature is a critical factor in controlling the rate of oxidation and minimizing side reactions. researchgate.net |

| Oxidizing Agent Concentration | The concentration of the oxidizing agent, such as H₂O₂ in Fenton oxidation, directly impacts the rate of TNT transformation. |

It is important to note that these catalytic methods are primarily focused on the degradation or transformation of TNT into other compounds and not the direct synthesis of this compound. A more direct and established method for the synthesis of this specific acetic acid derivative is the malonic ester synthesis, which is a stoichiometric rather than a catalytic process.

Mechanistic Studies of Synthetic Pathways

The synthesis of this compound is most prominently achieved through the malonic ester synthesis, a classic method for the formation of substituted acetic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This pathway involves the reaction of a picryl halide, typically picryl chloride (1-chloro-2,4,6-trinitrobenzene), with a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.

Detailed Reaction Mechanisms of Carbon-Carbon Bond Formation

The key step in the synthesis of this compound via the malonic ester route is the formation of a new carbon-carbon bond between the aromatic ring and the malonate moiety. This occurs through a nucleophilic aromatic substitution (SNAᵣ) mechanism. libretexts.orgyoutube.com

The reaction proceeds as follows:

Formation of the Nucleophile: A base, such as sodium ethoxide, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate ion, the diethylmalonate anion. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack and Formation of a Meisenheimer Complex: The highly electron-deficient picryl chloride is susceptible to nucleophilic attack. The three nitro groups, positioned at the ortho and para positions to the chlorine atom, strongly withdraw electron density from the aromatic ring, activating it towards nucleophilic substitution. libretexts.orgdalalinstitute.com The diethylmalonate anion acts as the nucleophile and attacks the carbon atom bearing the chlorine atom. This addition step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgcdnsciencepub.com The negative charge is delocalized over the aromatic ring and the nitro groups.

Elimination of the Leaving Group: The Meisenheimer complex is a transient species. The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of diethyl 2-(2,4,6-trinitrophenyl)malonate.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, which converts the two ester groups into carboxylic acid groups, yielding 2-(2,4,6-trinitrophenyl)malonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation (loss of a molecule of carbon dioxide) to afford the final product, this compound. wikipedia.orglibretexts.orglibretexts.org

Kinetic studies of the reaction between picryl chloride and diethylmalonate anion support a bimolecular aromatic substitution mechanism, where the formation of the colored Meisenheimer-like intermediate is fast, followed by a slower decomposition to the final product. cdnsciencepub.com

Chemical Reactivity and Elucidation of Reaction Mechanisms of 2 2,4,6 Trinitrophenyl Acetic Acid

Acid-Base Properties and Proton Transfer Phenomena

The acidic nature of 2-(2,4,6-trinitrophenyl)acetic acid is a direct consequence of the electronic effects exerted by the trinitrophenyl moiety. The strong inductive and resonance electron-withdrawing capabilities of the three nitro groups significantly stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid group. quora.comtardigrade.in

Experimental Determination of Acidity Constants in Various Media

The acidity of a compound is quantified by its acid dissociation constant (pKa). For this compound, also known as picric acid, the pKa value is notably low, indicating it is a very strong acid. quora.comyoutube.com In comparison to phenol (B47542) or even acetic acid, the presence of the three nitro groups dramatically enhances the acidity. tardigrade.inyoutube.com The delocalization of the negative charge of the resulting phenoxide ion over these nitro groups is a key stabilizing factor. quora.com

| Compound | pKa in Water | pKa in DMSO | pKa in Acetonitrile |

|---|

Protonation/Deprotonation Equilibria and Solvation Effects

Proton transfer is a fundamental process in acid-base chemistry. masterorganicchemistry.com The equilibrium between the protonated and deprotonated forms of this compound is influenced by the surrounding solvent. Solvents capable of effectively solvating the resulting anion will shift the equilibrium towards deprotonation, enhancing the apparent acidity. The movement of a proton can be facilitated by the solvent acting as a "proton shuttle," involving a series of protonation and deprotonation steps. masterorganicchemistry.com For instance, in aqueous solutions, water molecules can assist in abstracting the acidic proton and stabilizing the resulting carboxylate anion through hydrogen bonding.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Trinitrophenyl Moiety

The electron-deficient nature of the aromatic ring in trinitrophenyl compounds makes them highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.orgyoutube.com This reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, such as the nitro groups in the ortho and para positions, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.orgpressbooks.pub

Kinetics and Stoichiometry of Aminolysis Reactions of Trinitrophenyl Esters

The aminolysis of esters containing a trinitrophenyl group has been a subject of detailed kinetic studies. acs.orgbutlerov.comacs.org These reactions typically follow second-order kinetics, being first order in both the ester and the amine. researchgate.net The stoichiometry of the reaction between 2,4,6-trinitrophenol and thiocyanate (B1210189) ion has been found to be a 1:2 molar ratio. researchgate.net Kinetic investigations of the reactions of 2,4,6-trinitrophenyl methyl carbonate and 2,4,6-trinitrophenyl acetate (B1210297) with secondary alicyclic amines show a linear relationship between the observed rate constant and the amine concentration. nih.gov

| Ester | Amine | Solvent | Brønsted β value | Rate-determining step |

|---|---|---|---|---|

| 2,4,6-Trinitrophenyl acetate | Secondary alicyclic amines | Aqueous | 0.41 nih.gov | Concerted nih.gov |

| 2,4,6-Trinitrophenyl methyl carbonate | Secondary alicyclic amines | Aqueous | 0.36 nih.gov | Concerted nih.gov |

| Phenyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | Aqueous | 0.25 nih.gov | Formation of tetrahedral intermediate nih.gov |

Investigation of Concerted versus Stepwise Mechanisms in Substitution Reactions

A key area of investigation in SNAr reactions is determining whether the reaction proceeds through a concerted or a stepwise mechanism. butlerov.comnih.gov A stepwise mechanism involves the formation of a stable intermediate, often referred to as a Meisenheimer complex, followed by the expulsion of the leaving group. wikipedia.orgresearchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously.

For the aminolysis of 2,4,6-trinitrophenyl acetate and 2,4,6-trinitrophenyl methyl carbonate with secondary alicyclic amines, the linear Brønsted-type plots and the absence of predicted breaks in these plots are consistent with a concerted mechanism. nih.gov In contrast, the aminolysis of other related esters, such as phenyl 4-nitrophenyl thionocarbonate, has been shown to proceed through a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov The nature of the leaving group and the nucleophile can significantly influence the reaction pathway. nih.gov

Influence of Substituents and Reaction Environment on SNAr Reactivity

The reactivity of the trinitrophenyl system in SNAr reactions is highly sensitive to the nature of substituents on both the aromatic ring and the nucleophile, as well as the reaction medium.

Substituent Effects: Electron-withdrawing groups on the aromatic ring increase the rate of SNAr reactions by stabilizing the negatively charged intermediate. masterorganicchemistry.com Conversely, electron-donating groups decrease the reactivity. The position of the substituent is also critical; ortho and para substituents have a more pronounced effect due to their ability to delocalize the negative charge through resonance. masterorganicchemistry.compressbooks.pub Steric effects can also play a significant role. For instance, bulky substituents on the nucleophile or near the reaction center on the aromatic ring can hinder the reaction. capes.gov.brrsc.org

Reaction Environment: The solvent can influence the reaction rate by stabilizing the transition state and intermediates. Polar aprotic solvents, such as DMSO and acetonitrile, are commonly used for SNAr reactions. capes.gov.brrsc.org Base catalysis is often observed in aminolysis reactions, where a second molecule of the amine acts as a base to deprotonate the zwitterionic intermediate, facilitating the reaction. capes.gov.brrsc.org

Electrophilic Reactions and Further Derivatization of the Acetic Acid Moiety

The acetic acid functional group in this compound presents a key site for synthetic modification. The carboxyl group can undergo various electrophilic reactions, allowing for the creation of a diverse range of derivatives. These reactions primarily involve the nucleophilic attack of the carbonyl carbon, leading to substitution products such as esters and amides, or reactions at the α-carbon, which is activated by the adjacent electron-withdrawing trinitrophenyl ring.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established protocols. The classic Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a viable method. rug.nl The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. However, given the potential for steric hindrance from the bulky trinitrophenyl group, alternative methods that utilize activating agents may be more efficient. rug.nlresearchgate.net

Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another effective strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters. researchgate.net These methods typically proceed under milder conditions and can overcome the steric challenges posed by both the carboxylic acid and the alcohol. rug.nlresearchgate.net For instance, the esterification of phenylacetic acid with various alcohols has been successfully catalyzed by Al³⁺-montmorillonite nanoclay, demonstrating the utility of solid acid catalysts in these transformations. nih.gov

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Similar to esterification, direct reaction is often slow and requires activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. For example, (2,4-dioxothiazolidin-5-yl)acetyl chloride has been reacted with various amines and triazoles to form the corresponding amides. nih.gov

Modern amidation protocols frequently employ coupling reagents. A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine (B44618) (PPh₃) has been shown to be effective for a variety of carboxylic acids, including N-protected α-amino acids. nih.gov This method proceeds under solvent-drop grinding conditions at room temperature. Multicatalysis strategies have also been developed for the reductive functionalization of amides, highlighting the broad scope of transformations available for this functional group. nih.gov

Table 1: Selected Reagents for Esterification and Amidation of Carboxylic Acids

| Reaction | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (conc.) | Heat, Reflux | Classic Fischer esterification; equilibrium-driven. rug.nl |

| Alcohol, EDC, DMAP | Room Temperature | Mild conditions, suitable for sensitive substrates. researchgate.net | |

| Alcohol, HOBt, EDC | Room Temperature | Forms reactive benzotriazole ester intermediate. researchgate.net | |

| Alcohol, Al³⁺-montmorillonite | Reflux in Toluene | Heterogeneous catalysis, easy catalyst removal. nih.gov | |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Varies | Two-step process via acid chloride intermediate. |

| Amine, 2,4,6-trichloro-1,3,5-triazine, PPh₃ | Room Temp, Grinding | Mechanochemical method, efficient and rapid. | |

| Amine, Coupling Reagents (e.g., HATU, HBTU) | Room Temperature | Commonly used in peptide synthesis, high yields. |

The methylene (B1212753) (-CH₂-) group in this compound is situated between two powerful electron-withdrawing groups: the carboxylic acid and the 2,4,6-trinitrophenyl ring. This electronic arrangement significantly increases the acidity of the α-protons, making this an "active methylene" group. rsc.orgyoutube.com This heightened reactivity allows the compound to participate in a variety of condensation reactions where it acts as a carbanionic nucleophile.

A prominent example of such a reaction is the Knoevenagel condensation. wikipedia.org In this reaction, the active methylene compound adds to a carbonyl group of an aldehyde or a ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine). wikipedia.orgresearchgate.net The initial addition product then undergoes dehydration to yield a new carbon-carbon double bond. wikipedia.org

For this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

Deprotonation: A weak base removes a proton from the α-carbon to form a resonance-stabilized enolate. The extreme electron-withdrawing capacity of the trinitrophenyl ring greatly facilitates this step.

Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form an α,β-unsaturated product.

In cases where the active methylene compound is a carboxylic acid, such as in the Doebner modification of the Knoevenagel condensation, the reaction can be followed by decarboxylation. wikipedia.orgresearchgate.net The reaction of phenylacetic acid with 3-formylchromone in acetic anhydride (B1165640) and piperidine, for instance, results in a condensation product that undergoes subsequent decarboxylation and acetylation. nih.gov This suggests that under certain conditions, condensation of this compound could lead to styryl derivatives after the loss of CO₂. Such sequential reactions, combining Knoevenagel condensation with cyclization or other transformations, are powerful tools in organic synthesis. nih.govacs.org

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of this compound is dominated by the three nitro groups on the aromatic ring. These groups are strong electron acceptors and can be readily reduced under various conditions. Understanding the reduction pathways and the kinetics of electron transfer is crucial for predicting the compound's behavior in different chemical environments.

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, and a wide array of methods can be employed to convert them into other functional groups, most commonly amines. The specific outcome often depends on the reducing agent and the reaction conditions.

The complete reduction of the three nitro groups of this compound to the corresponding triamino derivative can be achieved using several robust methods. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a common and effective approach. Alternatively, the reduction can be carried out using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. These methods are generally high-yielding.

Selective reduction of one or two nitro groups in a polynitrated aromatic compound is challenging but can sometimes be achieved by careful choice of reagents. For example, sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), known as the Zinin reduction, can sometimes selectively reduce one nitro group in the presence of others.

Partial reduction can also lead to intermediate oxidation states. For example, reduction with zinc dust in the presence of ammonium chloride can yield hydroxylamines (R-NHOH).

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Room temp to moderate heat, atmospheric or higher pressure | General and efficient method for complete reduction. |

| Fe, HCl or Acetic Acid | Amine (-NH₂) | Heat, Reflux | Classical and cost-effective method for large-scale reductions. |

| SnCl₂, HCl | Amine (-NH₂) | Room Temperature | Mild conditions, good for laboratory scale. |

| Zn, HCl or Acetic Acid | Amine (-NH₂) | Varies | Another common metal/acid reduction system. |

| Na₂S or (NH₄)₂Sₓ | Amine (-NH₂) | Varies | Zinin reduction; can offer selectivity for polynitro compounds. |

| Zn, NH₄Cl, H₂O | Hydroxylamine (B1172632) (-NHOH) | 0-10 °C | Provides partial reduction to the hydroxylamine stage. |

| NaBH₄, SnCl₂ | Amine (-NH₂) | Varies | Can show preferential reduction of aryl nitro groups. |

The 2,4,6-trinitrophenyl moiety is a potent electron acceptor, and its presence governs the electron transfer properties of the molecule. Kinetic studies on related compounds, such as 2,4,6-trinitrophenol (TNP), provide insight into the mechanisms by which these systems accept electrons.

Electrochemical studies on the reduction of 2,4,6-trinitrophenol have identified multiple reduction peaks, corresponding to the stepwise reduction of the nitro groups. researchgate.netnih.gov For example, using differential pulse voltammetry, TNP shows three distinct reduction peaks, with the first occurring at -0.42 V (vs. SCE). nih.gov The rate of electrochemical oxidation on boron-doped diamond anodes appears to be limited by mass transfer. researchgate.net

These findings suggest that electron transfer to the this compound molecule would likely proceed via an outer-sphere mechanism in solution-phase redox reactions. The rate of this transfer would be dependent on the concentrations of both the trinitrophenyl compound and the reducing agent. The highly electron-deficient nature of the trinitrophenyl ring facilitates this electron acceptance, making it a strong oxidizing agent in many contexts.

Decarboxylation Reactions and Associated Mechanisms

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂). For most carboxylic acids, this process requires high temperatures. However, the presence of electron-withdrawing groups can significantly facilitate decarboxylation. In the case of this compound, the powerful electron-withdrawing trinitrophenyl group plays a crucial role in activating the molecule for the loss of CO₂.

Studies on the decarboxylation of phenylacetic acids have revealed that the mechanism is highly dependent on the pH of the solution and the nature of the substituents on the phenyl ring. elsevierpure.com For the neutral acid form, the proposed mechanism often involves the formation of a zwitterionic intermediate. elsevierpure.com In this pathway, the aromatic ring is protonated, which allows the carboxyl group to be eliminated.

However, a more likely mechanism for this compound, particularly in its anionic (carboxylate) form, is through the formation of a resonance-stabilized carbanion. The mechanism would proceed as follows:

Loss of CO₂: The carboxylate group cleaves heterolytically from the α-carbon, releasing a molecule of carbon dioxide.

Carbanion Formation: This cleavage results in the formation of a benzyl-type carbanion, 2,4,6-trinitrophenylmethanide.

Protonation: The carbanion is then rapidly protonated by a solvent molecule or another proton source to yield the final product, 1,3,5-trinitrotoluene (TNT).

The rate-determining step in this process is the initial C-C bond cleavage to form the carbanion. The stability of this carbanion is the key factor driving the reaction. In 2,4,6-trinitrophenylmethanide, the negative charge on the α-carbon is extensively delocalized into the highly electrophilic aromatic ring and is stabilized by the strong inductive and resonance effects of the three nitro groups. This high degree of stabilization significantly lowers the activation energy for the decarboxylation, allowing the reaction to proceed under much milder conditions than for unsubstituted phenylacetic acid.

This mechanism is supported by studies on the decarboxylation of other activated acetic acids. For instance, the phenylacetate (B1230308) decarboxylase (PhdB) enzyme is proposed to operate via a mechanism involving abstraction of a hydrogen atom from the methylene carbon, but computational studies also explore Kolbe-type mechanisms involving electron transfer from the carboxylate. nih.gov For non-enzymatic, thermal decarboxylation, the direct formation of the stabilized 2,4,6-trinitrophenylmethanide anion is considered the most plausible pathway. elsevierpure.com

Thermal Decarboxylation Pathways

The thermal decomposition of this compound is characterized by the loss of carbon dioxide from the acetic acid side chain, a reaction that is facilitated by the electron-withdrawing nature of the trinitrophenyl group. This process leads to the formation of 2,4,6-trinitrotoluene (B92697) (TNT). While specific mechanistic studies on the thermal decarboxylation of this compound are not extensively detailed in the available literature, the reaction is understood to proceed via a pathway where the trinitrophenyl group stabilizes the negative charge that develops on the benzylic carbon as the carboxyl group departs.

The thermal decomposition of the resulting product, TNT, has been the subject of more extensive investigation. At lower temperatures, the decomposition of TNT is complex and can involve reactions of the methyl group, leading to products like 2,4-dinitro-anthranil. huji.ac.il At higher temperatures, around 1250-1500 K, the dominant decomposition pathway for TNT becomes the homolysis of the C-NO2 bond. huji.ac.ilnih.gov This suggests that the initial thermal decarboxylation of this compound to form TNT is a critical step, which is then followed by the more complex and temperature-dependent decomposition of TNT itself.

It is important to distinguish the thermal decomposition of this compound from that of structurally similar compounds such as 2,4,6-trinitroanilino acetic acid. In the case of the latter, thermal decomposition proceeds through the loss of a hydroxyl (OH) group via a cyclic intermediate, a pathway influenced by the presence of the amino group, rather than through decarboxylation. ias.ac.in

Table 1: Expected Products from the Thermal Decomposition of this compound and Subsequent Products

| Initial Reactant | Primary Product of Decarboxylation | Subsequent Decomposition Products of Primary Product |

| This compound | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitro-anthranil (at lower temperatures), Products of C-NO2 bond homolysis (at higher temperatures) |

Catalytic Decarboxylation Studies

The catalytic decarboxylation of carboxylic acids is a significant area of research, with various catalytic systems being developed for this transformation. For aromatic carboxylic acids, particularly those bearing electron-withdrawing substituents, transition metal catalysts have shown considerable promise. illinois.edu The presence of nitro groups, as in this compound, is known to activate the molecule towards decarboxylation.

While specific studies on the catalytic decarboxylation of this compound are not widely reported, general principles from related reactions provide insight into potential catalytic pathways. For instance, the decarboxylation of phenylacetic acids can be influenced by the pH of the medium, with different mechanisms proposed for the acidic and anionic forms of the acid. elsevierpure.com In the context of catalytic processes, the presence of an ortho-nitro group has been noted as a directing group in some palladium-catalyzed decarboxylative couplings of benzoic acids. illinois.edu This highlights the potential for the nitro groups in this compound to play a key role in coordinating to a metal catalyst and facilitating the cleavage of the C-C bond of the carboxylic acid group.

Potential catalytic systems for the decarboxylation of this compound could involve transition metals such as palladium, copper, or ruthenium, which have been shown to be effective for the decarboxylation of other aromatic carboxylic acids. illinois.edunih.govrsc.org The reaction mechanism would likely involve the formation of an organometallic intermediate, where the catalyst coordinates to the carboxylate and the aromatic ring, weakening the C-C bond and promoting the release of CO2. The specific products would depend on the catalyst and reaction conditions employed. For example, in the presence of a suitable coupling partner, a cross-coupling reaction could occur following decarboxylation. In the absence of such partners, the product would likely be 2,4,6-trinitrotoluene.

Table 2: Potential Catalytic Systems for the Decarboxylation of this compound

| Catalyst Type | Potential Metal Center | Expected Outcome | Rationale based on Analogous Reactions |

| Transition Metal Catalyst | Palladium (Pd) | Decarboxylation to 2,4,6-trinitrotoluene or decarboxylative coupling | Palladium is known to catalyze decarboxylative coupling of aromatic acids, with ortho-nitro groups acting as directing groups. illinois.edu |

| Transition Metal Catalyst | Copper (Cu) | Decarboxylation to 2,4,6-trinitrotoluene or decarboxylative coupling | Copper catalysts are used in decarboxylative couplings of various carboxylic acids. illinois.edu |

| Transition Metal Catalyst | Ruthenium (Ru) | Decarboxylation to 2,4,6-trinitrotoluene | Ruthenium catalysts have been shown to be effective for the low-temperature decarboxylation of formic and acetic acid. rsc.org |

Advanced Structural and Spectroscopic Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Effects and Conformational Analysis

NMR spectroscopy serves as a powerful tool for probing the electronic environment and spatial arrangement of atoms within a molecule.

Advanced ¹H and ¹³C NMR Chemical Shift Analysis of Derivatives

The chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electron density around the nuclei. In derivatives of 2-(2,4,6-trinitrophenyl)acetic acid, the strong electron-withdrawing nature of the three nitro groups on the phenyl ring significantly influences the chemical shifts of the aromatic and acetic acid protons and carbons.

The ¹H NMR spectrum would be expected to show the aromatic protons at a downfield chemical shift due to the deshielding effect of the nitro groups. Similarly, the methylene (B1212753) protons of the acetic acid moiety would also be shifted downfield. The degree of this shift can provide a quantitative measure of the electronic effects exerted by the trinitrophenyl group.

In ¹³C NMR spectroscopy, the carbons of the aromatic ring, particularly those bearing the nitro groups, would exhibit significant downfield shifts. The chemical shift of the carbonyl carbon in the acetic acid group would also be influenced by the electron-withdrawing phenyl ring. A broader range of chemical shifts in ¹³C NMR compared to ¹H NMR allows for a more detailed analysis of the electronic structure. pressbooks.puboregonstate.edu The analysis of a series of derivatives with systematic modifications can reveal trends in chemical shifts, offering insights into the transmission of electronic effects through the molecular framework. nih.gov

| Nucleus | Expected Chemical Shift Region (ppm) | Influencing Factors |

| Aromatic Protons (¹H) | Downfield (δ > 7.0) | Strong deshielding by three -NO₂ groups. |

| Methylene Protons (¹H) | Downfield | Inductive effect of the trinitrophenyl ring. |

| Carboxylic Acid Proton (¹H) | Variable, often broad | Hydrogen bonding, solvent effects. |

| Aromatic Carbons (¹³C) | Downfield (δ > 120) | Electron-withdrawing nitro groups. |

| Carbonyl Carbon (¹³C) | Downfield (δ ~ 170) | Electronic environment of the carboxylic acid. |

| Methylene Carbon (¹³C) | Downfield | Inductive effect of the trinitrophenyl ring. |

2D NMR Techniques for Structural Elucidation of Complex Adducts

In the study of complex molecular structures, such as adducts formed from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms.

For instance, if this compound were to form an adduct with another molecule, 2D NMR could be used to determine the precise site of attachment and the conformational changes that occur upon adduction. nih.gov COSY experiments would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. These techniques are essential for the structural characterization of novel, complex derivatives and reaction products. nih.gov

X-ray Crystallography for Molecular and Crystal Packing Features

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, offering unparalleled insights into bond lengths, bond angles, and the spatial arrangement of molecules in the solid state.

Determination of Single-Crystal Structures of this compound and its Derivatives

The single-crystal X-ray diffraction analysis of this compound and its derivatives reveals precise details of their molecular geometry. csic.es The structure would likely show the nitro groups being slightly twisted out of the plane of the phenyl ring due to steric hindrance. The conformation of the acetic acid side chain relative to the aromatic ring is another key feature that can be determined.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding and π-π stacking are expected to be significant.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains in the crystal lattice. khanacademy.orgyoutube.com These interactions play a crucial role in stabilizing the crystal structure. nih.gov

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding | Interaction between the acidic proton of the carboxyl group and an electronegative atom (e.g., oxygen of a nitro group or another carboxyl group). | Formation of dimers or extended networks, significantly influencing the crystal lattice. khanacademy.orgyoutube.com |

| π-π Stacking | Non-covalent interaction between the electron-deficient trinitrophenyl rings of adjacent molecules. | Contributes to the stabilization of the crystal structure through attractive forces between aromatic rings. wikipedia.orgrsc.org |

Polymorphism and Solid-State Structure-Reactivity Correlations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon that can have a significant impact on the physical properties and reactivity of a solid. While there is no specific information in the provided search results about the polymorphism of this compound, it is a possibility for a molecule with its structural complexity.

Different polymorphs would exhibit distinct crystal packing arrangements, leading to variations in properties such as melting point, solubility, and stability. nih.gov The study of polymorphism is crucial for understanding the relationship between the solid-state structure of a material and its chemical reactivity. The arrangement of molecules in the crystal can influence which chemical reactions can occur in the solid state and at what rate.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structure, offering insights into the functional groups and conformational states of this compound. The vibrational spectrum of this compound is complex, with characteristic bands arising from the trinitrophenyl ring, the carboxylic acid group, and the methylene bridge.

The nitro groups (NO₂) are responsible for prominent and characteristic absorption bands. Typically, aromatic nitro compounds exhibit two strong stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes. For this compound, the asymmetric stretches are expected in the region of 1530-1560 cm⁻¹, while the symmetric stretches appear in the 1340-1370 cm⁻¹ range. The precise positions of these bands can be influenced by the electronic environment and steric interactions within the molecule.

The carboxylic acid moiety (-COOH) gives rise to several distinct vibrational modes. The hydroxyl (-OH) stretching vibration is typically observed as a broad band in the region of 2500-3300 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding in the solid state, often forming dimers. The carbonyl (C=O) stretching vibration is another strong and sharp band, anticipated around 1700-1730 cm⁻¹ for the monomeric form and shifting to a lower frequency (1680-1710 cm⁻¹) upon dimerization through hydrogen bonding. The C-O stretching and O-H bending modes of the carboxylic acid group are also identifiable in the fingerprint region of the spectrum.

The vibrations of the aromatic ring and the methylene (-CH₂-) group contribute further to the complexity of the spectrum. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C-C stretching vibrations of the phenyl ring appear in the 1400-1600 cm⁻¹ region. The methylene group exhibits symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, along with bending (scissoring) vibrations around 1450 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric stretching of the nitro groups and the vibrations of the aromatic ring are often strong in the Raman spectrum, aiding in a more complete vibrational assignment.

By analyzing the precise frequencies and intensities of these vibrational bands, researchers can confirm the presence of the key functional groups, deduce information about the intermolecular interactions, particularly the hydrogen bonding state of the carboxylic acid, and potentially identify different conformational states of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| O-H Stretch | 2500-3300 | Broad, Strong | Weak | Carboxylic acid, hydrogen-bonded |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Strong | Trinitrophenyl ring |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium | Medium | Methylene group |

| C=O Stretch | 1680-1730 | Strong, Sharp | Medium | Carboxylic acid |

| NO₂ Asymmetric Stretch | 1530-1560 | Very Strong | Medium | Nitro groups |

| C-C Stretch (Aromatic) | 1400-1600 | Medium-Strong | Strong | Trinitrophenyl ring |

| NO₂ Symmetric Stretch | 1340-1370 | Strong | Strong | Nitro groups |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Weak | Methylene group |

| C-O Stretch / O-H Bend | 1210-1440 | Medium | Weak | Carboxylic acid |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for elucidating the fragmentation pathways of this compound, providing precise mass measurements that allow for the determination of elemental compositions of fragment ions. This level of accuracy is crucial for proposing and verifying mechanistic pathways of decomposition upon ionization. A study on the mass spectral fragmentation of 2,4,6-trinitroaromatic compounds revealed dominant fragmentation pathways that are highly relevant to the target molecule iosrjournals.org.

Upon electron impact (EI) or other ionization methods, the molecular ion of this compound is formed. The extensive substitution on the aromatic ring, particularly the presence of multiple nitro groups, dictates the primary fragmentation routes. A key fragmentation pathway for ortho-nitro substituted aromatics involves the "ortho effect," leading to the loss of a hydroxyl radical (•OH) iosrjournals.org. In this case, a hydrogen atom from the acetic acid side chain can be abstracted by an adjacent nitro group, followed by the elimination of •OH.

Another significant fragmentation process is the loss of a nitro group (•NO₂) or nitric oxide (•NO) iosrjournals.org. The loss of •NO is often attributed to the formation of a resonance-stabilized product iosrjournals.org. The trinitrophenyl moiety can undergo sequential losses of its nitro functionalities.

The acetic acid side chain also provides characteristic fragmentation patterns. Cleavage of the C-C bond between the methylene group and the carboxylic acid group can result in the loss of the carboxyl group (•COOH) or carbon dioxide (CO₂) following rearrangement. Alpha-cleavage, the breaking of the bond between the aromatic ring and the methylene group, can also occur, leading to the formation of a stable benzyl-type cation or a trinitrophenyl radical.

The high-resolution data allows for the differentiation between ions with the same nominal mass but different elemental compositions. For instance, the loss of CO₂ (43.9898 Da) can be distinguished from the loss of an acetyl group (C₂H₃O, 43.0184 Da) or a propyl group (C₃H₇, 43.0548 Da). This precision is vital for confirming the proposed fragmentation steps and constructing a reliable mechanistic pathway.

By meticulously analyzing the HRMS data, including the exact masses of the parent ion and all fragment ions, a detailed map of the fragmentation cascade can be constructed. This information is invaluable for the structural confirmation of the compound and for understanding its behavior under energetic conditions.

| m/z (calculated) | Elemental Composition | Proposed Fragmentation Pathway |

| 271.0182 | C₈H₅N₃O₈ | Molecular Ion [M]⁺ |

| 254.0151 | C₈H₄N₃O₇ | [M - OH]⁺ |

| 225.0229 | C₈H₅N₂O₆ | [M - NO₂]⁺ |

| 241.0128 | C₈H₅N₃O₇ | [M - NO]⁺ |

| 226.0073 | C₇H₄N₃O₆ | [M - COOH]⁺ |

| 227.0151 | C₈H₅N₃O₆ | [M - CO₂]⁺ |

| 211.0018 | C₆H₂N₃O₄ | [M - CH₂COOH]⁺ |

Computational and Theoretical Chemistry of 2 2,4,6 Trinitrophenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the electron distribution and energy levels within 2-(2,4,6-trinitrophenyl)acetic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred tool for determining the optimized molecular geometry and assessing the stability of molecules like this compound. DFT studies can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The stability of the molecule can be inferred from the calculated total energy. For this compound, DFT calculations would likely reveal a non-planar structure, with the nitro groups twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance. The acetic acid moiety would also adopt a specific conformation relative to the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the strong electron-withdrawing nature of the three nitro groups is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The HOMO would likely be localized on the acetic acid group and the oxygen atoms of the nitro groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. imperial.ac.uk

Electrostatic Potential Surface (EPS) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.comwuxiapptec.com In this compound, the EPS map would show a significant negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating their nucleophilic character. Conversely, the aromatic ring carbons attached to the nitro groups and the hydrogen of the carboxylic acid would exhibit a positive potential, highlighting them as electrophilic sites. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Complex Formation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations can provide valuable insights into how the solvent environment affects the conformation and behavior of this compound. MD simulations can also be employed to investigate the formation of intermolecular complexes, for instance, with solvent molecules or other solutes. By simulating the system at an atomistic level, it is possible to calculate thermodynamic properties such as the free energy of solvation and binding affinities.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. frontiersin.orgresearchgate.net This involves locating the transition state structures and calculating the associated energy barriers (activation energies). For this compound, a common reaction to study would be its deprotonation. Computational methods can model the approach of a base, the breaking of the O-H bond in the carboxylic acid, and the formation of the carboxylate anion. The calculated activation energy provides a quantitative measure of the reaction's feasibility. nih.gov

Computational Studies of Acidity, Tautomerism, and Protonation Equilibria

Computational methods can accurately predict the acidity (pKa) of a molecule by calculating the free energy change associated with its deprotonation in a solvent. researchgate.netresearchgate.net For this compound, the strong electron-withdrawing effect of the trinitrophenyl group is expected to significantly increase the acidity of the carboxylic acid proton compared to acetic acid itself. doubtnut.comquora.comtardigrade.in Computational studies can also investigate the possibility of tautomerism, for example, the equilibrium between the standard carboxylic acid form and a potential aci-nitro tautomer, although the former is expected to be vastly more stable. nih.gov Furthermore, the protonation equilibria of the various functional groups can be explored under different pH conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Chemical Behavior of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. mdpi.commdpi.com These models are instrumental in predicting the behavior of novel chemical entities, thereby reducing the need for extensive experimental testing. mdpi.com For a compound like this compound, which belongs to the class of nitroaromatic compounds, QSAR and QSPR studies are particularly relevant for assessing potential toxicity and reactivity. mdpi.comnih.gov

While specific, dedicated QSAR and QSPR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of these models can be applied based on research conducted on structurally similar nitroaromatic compounds. Such studies often utilize a variety of molecular descriptors to build predictive models.

Molecular Descriptors in QSAR/QSPR for Nitroaromatic Compounds

The development of robust QSAR/QSPR models relies on the selection of appropriate molecular descriptors that can effectively capture the features influencing a particular activity or property. For nitroaromatic compounds, including this compound, these descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov For nitroaromatics, ELUMO is often a crucial descriptor for predicting toxicity, as it relates to the compound's ability to accept electrons and undergo nitroreduction, a key step in their metabolic activation to toxic species. mdpi.com

3D Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and include information about its volume, surface area, and shape.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and polarizability are important for modeling the transport and interaction of the compound with biological systems. mdpi.com

The table below illustrates some of the key descriptors that would be relevant in a hypothetical QSAR/QSPR study of this compound.

| Descriptor Category | Specific Descriptor Example | Relevance to this compound's Behavior |

| Quantum-Chemical | Energy of LUMO (ELUMO) | Indicates susceptibility to nitroreduction, a key factor in the toxicity of nitroaromatics. mdpi.com |

| Dipole Moment | Influences solubility and interactions with polar biological macromolecules. mdpi.com | |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | A measure of hydrophobicity, which affects absorption, distribution, and membrane transport. mdpi.com |

| Topological | Number of Nitro Groups | The presence of multiple nitro groups significantly impacts the electrophilicity and explosive potential of the compound. nih.gov |

Research Findings from Analogous Compounds

Studies on other nitroaromatic compounds have demonstrated the utility of QSAR in predicting their toxic effects. For instance, QSAR models have been developed to predict the toxicity of a diverse set of 95 nitroaromatic compounds against the ciliate Tetrahymena pyriformis. nih.govnih.gov These models highlighted the importance of descriptors related to the mutual influence of substituents on the benzene ring in determining toxicity. nih.gov

Furthermore, research on the mutagenicity of nitroaromatic compounds has shown that hydrophobicity and ELUMO are significant indicators. mdpi.com A lower ELUMO value generally correlates with higher mutagenicity due to the increased ease of nitroreduction. mdpi.com For explosive materials based on trinitrophenyl derivatives, descriptors like the HOMO-LUMO gap, chemical hardness, and softness are used to assess chemical stability. nih.gov

In a hypothetical QSAR model for the toxicity of a series of substituted phenylacetic acids, including this compound, one might expect the number and position of the nitro groups to be highly significant descriptors. The strong electron-withdrawing nature of the three nitro groups in this compound would significantly influence its electronic properties and, consequently, its reactivity and biological activity.

Although specific experimental data and pre-existing QSAR/QSPR models for this compound are scarce in the reviewed literature, the established methodologies and findings from studies on analogous nitroaromatic compounds provide a solid foundation for how such models could be developed and what structural features would likely govern its chemical behavior.

In-Depth Analysis of this compound: A Compound of Limited Documented Application

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, documented academic and research applications for the chemical compound This compound . While the provided outline suggests a role in advanced organic synthesis and materials science, extensive database searches did not yield sufficient information to elaborate on its use as a key synthetic precursor for heterocyclic compounds like indazoles and pyrazolines, or as a precursor to other complex nitroaromatic derivatives.

Research and academic discussions predominantly focus on related compounds such as 2,4,6-trinitrotoluene (B92697) (TNT), 2,4,6-trinitrophenol (picric acid), and various esters of the trinitrophenyl group. These related substances have well-documented roles in synthesis and are characterized by a variety of analytical methods. However, extrapolating this information to This compound would be scientifically inaccurate.

Due to the absence of specific data for This compound in the context of the requested applications, this article cannot be generated at this time while adhering to the required standards of scientific accuracy and strict focus.

Academic Applications in Advanced Organic Synthesis and Materials Science Research

Investigation of its Role in Coordination Chemistry

The coordination chemistry of 2-(2,4,6-trinitrophenyl)acetic acid is primarily dictated by the interplay between its carboxylate function and the electron-deficient picryl group. These features allow the molecule to act as a versatile ligand in the formation of metal complexes and as a building block in the construction of more complex molecular architectures.

The deprotonated form of this compound, the 2-(2,4,6-trinitrophenyl)acetate anion, is a potentially versatile ligand for metal ions. The carboxylate group offers two oxygen atoms that can coordinate to metal centers in several ways. mdpi.com The coordination modes of carboxylate ligands are well-established and include monodentate, bidentate (chelating or bridging), and bridging fashions. mdpi.com The specific coordination mode adopted by 2-(2,4,6-trinitrophenyl)acetate would depend on several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

The powerful electron-withdrawing nature of the three nitro groups on the phenyl ring significantly influences the electronic properties of the carboxylate group. libretexts.orgvedantu.com This inductive effect enhances the acidity of the carboxylic acid, making it a stronger proton donor compared to unsubstituted phenylacetic acid. vedantu.comlibretexts.org Consequently, the resulting carboxylate is a weaker base, which can affect the strength of the metal-ligand bonds.

While direct structural studies of metal complexes with this compound as the sole ligand are not extensively documented, the behavior of analogous nitrophenylacetic acids and other carboxylate ligands provides a basis for predicting its coordination behavior. mdpi.comnih.gov For instance, studies on metal complexes of naphthalene-based acetic acids have revealed a rich variety of structures, including mononuclear and dinuclear species, where the carboxylate ligands exhibit diverse bridging and chelating modes. mdpi.com It is plausible that 2-(2,4,6-trinitrophenyl)acetate could form similar complexes, with the bulky and electron-poor picryl group potentially influencing the steric and electronic environment around the metal center. Furthermore, the nitro groups themselves, while generally weak coordinators, could in some instances participate in secondary coordination interactions, leading to the formation of extended structures.

The molecular structure of this compound is highly conducive to the formation of cocrystals and supramolecular assemblies. researchgate.netrsc.org Cocrystal engineering has emerged as a significant strategy in materials science and pharmaceutical development to tailor the physicochemical properties of solid-state materials. rsc.orgnih.gov The key to the formation of these assemblies lies in the presence of robust and predictable non-covalent interactions.

In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor, while the carboxylate oxygen atoms and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. This functionality allows for the formation of strong hydrogen bonds with other molecules, known as coformers, that possess complementary hydrogen bonding sites. These interactions are fundamental in directing the assembly of molecules into a crystalline lattice.

Moreover, the 2,4,6-trinitrophenyl ring is a classic example of an electron-deficient aromatic system. This electron deficiency promotes π-π stacking interactions with electron-rich aromatic systems. These charge-transfer interactions can be a powerful tool in the design of cocrystals with interesting electronic and optical properties. osti.gov The study of cocrystals containing nitroaromatic compounds, such as those derived from trinitrotoluene (TNT), has demonstrated the importance of these interactions in creating stable and functional materials. researchgate.net

The combination of strong hydrogen bonding capability and the potential for π-π stacking makes this compound a promising candidate for the design of novel cocrystals and supramolecular assemblies with tailored structural and functional properties. nih.gov

Contribution to Fundamental Understanding of Highly Nitrated Systems

The study of this compound contributes significantly to the fundamental understanding of highly nitrated chemical systems. The presence of three nitro groups on the phenyl ring imparts extreme electronic properties to the molecule, making it a model system for investigating the effects of strong electron-withdrawing groups on chemical reactivity and physical properties.

The most immediate and quantifiable effect is on the acidity of the carboxylic acid proton. The inductive and resonance effects of the three nitro groups dramatically increase the acidity of the carboxylic acid, far beyond that of acetic acid or phenylacetic acid. libretexts.orgvedantu.comvedantu.com This can be understood by considering the stability of the conjugate base, the 2-(2,4,6-trinitrophenyl)acetate anion. The negative charge on the carboxylate is delocalized not only within the carboxylate group but is also stabilized by the powerful electron-withdrawing nitro groups. quora.com This effect is analogous to the high acidity of 2,4,6-trinitrophenol (picric acid), which is one of the most acidic phenols due to the stabilization of the phenoxide ion by the three nitro groups. quora.comwikipedia.orgvedantu.com

The reactivity of the aromatic ring is also profoundly affected. The ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro groups. quora.com Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups or another leaving group on the ring.

Furthermore, compounds like this compound are of interest in the field of energetic materials. Highly nitrated compounds are often energetic, and understanding the relationship between their molecular structure, crystal packing, and explosive properties is a key area of research. sciencemadness.org While the primary focus of this article is on its academic applications in synthesis and materials science, the fundamental insights gained from studying its properties are relevant to this field as well.

Below is a data table summarizing the key molecular features of this compound and their implications.

| Molecular Feature | Implication for Chemical Properties and Applications |

| Carboxylic Acid Group | - Acts as a proton donor, with its acidity significantly enhanced by the trinitrophenyl group. - Provides a site for deprotonation to form a carboxylate ligand for metal coordination. - Strong hydrogen bond donor for the formation of cocrystals and supramolecular assemblies. |

| 2,4,6-Trinitrophenyl (Picryl) Group | - Powerful electron-withdrawing group that increases the acidity of the carboxylic acid. - Creates an electron-deficient aromatic ring, making it susceptible to nucleophilic attack and promoting π-π stacking interactions. - Contributes to the potential energetic properties of the compound. |

| Nitro Groups | - Can act as weak hydrogen bond acceptors in crystal engineering. - Potential for secondary coordination interactions with metal ions. |

Synthesis and Academic Investigation of Derivatives and Analogs of 2 2,4,6 Trinitrophenyl Acetic Acid

Ester Derivatives: Synthesis, Reactivity, and Applications as Synthons

Ester derivatives of 2-(2,4,6-trinitrophenyl)acetic acid are valuable intermediates in organic synthesis. Their formation typically involves standard esterification procedures, such as the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent.

A notable application of related nitrophenyl esters is their use as synthons, particularly in the field of radiolabeling. For instance, 4-nitrophenyl (PNP) activated esters have been demonstrated to be superior for the indirect radiofluorination of biomolecules. Current time information in Bangalore, IN. These PNP esters serve as precursors for the rapid, one-step preparation of ¹⁸F-labelled acylation synthons. Current time information in Bangalore, IN. A comparative study highlighted the stability and acylation activities of PNP esters against the commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters, demonstrating the superiority of PNP esters under direct radiofluorination conditions and their favorable acylation kinetics. Current time information in Bangalore, IN. The synthesis of these activated esters involves the esterification of the corresponding iodobenzoic or bromonicotinic acids with 4-nitrophenol (B140041) or 2,3,5,6-tetrafluorophenol. Current time information in Bangalore, IN.

The reactivity of these esters is significantly influenced by the nature of the leaving group. Kinetic studies on the reactions of 2,4,6-trinitrophenyl acetate (B1210297) (TNPA) with secondary alicyclic amines in aqueous solution have been conducted to understand the reaction mechanism. drugbank.com These reactions proceed via a concerted mechanism, where bond formation and bond breaking occur in a single step. drugbank.com The reactivity of TNPA was found to be greater than that of 2,4,6-trinitrophenyl methyl carbonate (TNPMC) towards these amines, which is attributed to the greater electron-releasing effect of the methoxy (B1213986) group in TNPMC. drugbank.com

Amide and Amine Derivatives: Formation and Mechanistic Studies

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. nih.govchemicalbook.com Generally, the direct reaction between a carboxylic acid and an amine is slow and requires harsh conditions, such as high heat, to drive off water. nih.gov More practical methods involve the activation of the carboxylic acid, for example, by converting it into an acid chloride or using a coupling reagent. nih.govnih.gov

Mechanistic studies on the aminolysis of esters like 2,4,6-trinitrophenyl acetate (TNPA) provide insights into the formation of amides. The reactions of TNPA with secondary alicyclic amines have been shown to follow a concerted mechanism, avoiding the formation of a tetrahedral intermediate. drugbank.com The Brønsted-type plots for these reactions are linear, with β values of 0.41, which is consistent with a concerted pathway. drugbank.com

The formation of amine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 2-aminopyridine (B139424) derivatives has been accomplished through a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions. wikipedia.org Another example is the synthesis of acetylenic amino derivatives from 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid via a Mannich reaction. google.com This involves the initial formation of a propargyl ester followed by reaction with a secondary amine and formaldehyde. google.com